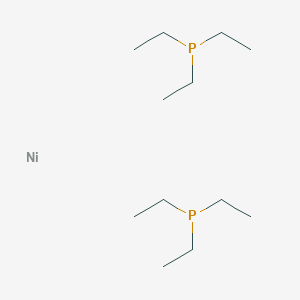
Nickel--triethylphosphane (1/2)
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Nickel–triethylphosphane (1/2) is a coordination compound where nickel is bonded to triethylphosphane ligands
准备方法
Synthetic Routes and Reaction Conditions: Nickel–triethylphosphane (1/2) can be synthesized through various methods. One common approach involves the reaction of nickel(II) chloride with triethylphosphane in the presence of a reducing agent such as sodium borohydride. The reaction is typically carried out in an inert atmosphere to prevent oxidation of the nickel complex .
Industrial Production Methods: Industrial production of nickel–triethylphosphane (1/2) often involves similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process .
化学反应分析
Types of Reactions: Nickel–triethylphosphane (1/2) undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state nickel complexes.
Reduction: It can be reduced to lower oxidation state species, often involving the use of reducing agents like sodium borohydride.
Substitution: The triethylphosphane ligands can be substituted with other ligands under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Ligand exchange reactions often involve phosphine ligands or other donor ligands.
Major Products: The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to nickel(III) or nickel(IV) complexes, while reduction typically yields nickel(0) species .
科学研究应用
Nickel–triethylphosphane (1/2) has a wide range of applications in scientific research:
作用机制
The mechanism by which nickel–triethylphosphane (1/2) exerts its effects involves coordination to substrates and facilitating electron transfer processes. The nickel center acts as a catalytic site, enabling various chemical transformations through its ability to undergo changes in oxidation state and coordinate with different ligands .
相似化合物的比较
Nickel–triphenylphosphane: Similar in structure but with bulkier phosphane ligands, affecting its reactivity and steric properties.
Nickel–dimethylphosphane: Features smaller ligands, leading to different electronic and steric effects.
Uniqueness: Nickel–triethylphosphane (1/2) is unique due to its balance of steric and electronic properties, making it a versatile catalyst in various chemical reactions. Its moderate ligand size allows for efficient coordination without excessive steric hindrance .
属性
CAS 编号 |
189325-80-2 |
|---|---|
分子式 |
C12H30NiP2 |
分子量 |
295.01 g/mol |
IUPAC 名称 |
nickel;triethylphosphane |
InChI |
InChI=1S/2C6H15P.Ni/c2*1-4-7(5-2)6-3;/h2*4-6H2,1-3H3; |
InChI 键 |
MWMOHAMAKRKDLU-UHFFFAOYSA-N |
规范 SMILES |
CCP(CC)CC.CCP(CC)CC.[Ni] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















